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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamiprid is a neonicotinoid insecticide widely used in agriculture to protect crops from
sucking insects. Its potential residues in food and environmental samples raise concerns for
human health and ecosystems, necessitating sensitive and rapid detection methods. The
indirect competitive chemiluminescence enzyme immunoassay (ic-CLEIA) offers a high-
throughput and highly sensitive platform for the quantitative analysis of acetamiprid. This
document provides detailed application notes and protocols for the ic-CLEIA for acetamiprid,
designed for researchers, scientists, and professionals in drug development and food safety.
Chemiluminescence immunoassays are noted for their high sensitivity, often surpassing
traditional colorimetric ELISA methods by two to three orders of magnitude.[1]

Principle of the Assay

The ic-CLEIA for acetamiprid is based on the principle of competition between the free
acetamiprid in the sample and a fixed amount of acetamiprid-protein conjugate (coating
antigen) for binding to a limited amount of specific monoclonal antibody.

Initially, a microtiter plate is coated with an acetamiprid-bovine serum albumin (ACE-BSA)
conjugate. The sample containing acetamiprid is then incubated with a specific anti-acetamiprid
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monoclonal antibody. This mixture is added to the coated plate. The free acetamiprid in the
sample competes with the coated ACE-BSA for binding to the antibody. After an incubation
period, the unbound reagents are washed away. A secondary antibody conjugated to
horseradish peroxidase (HRP), which binds to the primary antibody, is then added. Following
another incubation and washing step, a chemiluminescent substrate is introduced. The HRP
enzyme catalyzes a reaction that produces light, and the intensity of the light signal is inversely
proportional to the concentration of acetamiprid in the sample. A higher concentration of
acetamiprid in the sample results in less primary antibody binding to the plate, leading to a
weaker chemiluminescent signal.
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Figure 1: Principle of the indirect competitive chemiluminescence enzyme immunoassay (ic-
CLEIA) for acetamiprid.

Quantitative Assay Performance

The performance of the ic-CLEIA for acetamiprid has been characterized by several key
parameters, which are summarized in the tables below.
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Parameter Value Reference
Coating Antigen (ACE-BSA)
] 0.4 pg/mL [1][2]
Concentration
Anti-ACE Monoclonal Antibody
) 0.6 pg/mL [1112]
Concentration
Secondary Antibody (Goat
. o 1:2500 [1]12]
anti-mouse-HRP) Dilution
Pre-incubation Time (Antibody )
30 minutes [1][2]
+ Sample)
Chemiluminescence Reaction )
20 minutes [1112]

Time

Table 1: Optimized Experimental Parameters for Acetamiprid ic-CLEIA.

Parameter Value Reference
IC50 (Half-maximal inhibitory

) 10.24 ng/mL [1112]
concentration)
LOD (Limit of Detection, IC10) 0.70 ng/mL [11[2]

Detection Range (IC10-1C90)

0.70 - 96.31 ng/mL

[1]2]

Table 2: Sensitivity and Detection Range of the Acetamiprid ic-CLEIA.

Compound Cross-Reactivity (%) Reference
Acetamiprid 100 [1112]
Nitenpyram <10 [1][2]
Thiacloprid <10 [1][2]
Thiamethoxam <10 [1112]
Clothianidin <10 [1][2]
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Table 3: Cross-Reactivity of the ic-CLEIA with Other Neonicotinoids.

Experimental Protocols

This section provides a detailed protocol for performing the ic-CLEIA for acetamiprid.

Reagent Preparation

Coating Buffer (0.05 M Carbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2COs and 2.93 g of
NaHCO:s in deionized water and make up to 1 L.

Washing Buffer (PBST): 0.01 M Phosphate Buffered Saline (PBS) containing 0.05% Tween-
20.

Blocking Buffer: 5% skim milk powder in PBST.

Acetamiprid Standard Solutions: Prepare a stock solution of acetamiprid in methanol and
dilute with PBST to obtain a series of standard concentrations.

Coating Antigen Solution: Dilute the ACE-BSA conjugate to 0.4 pg/mL in coating buffer.[1][2]

Primary Antibody Solution: Dilute the anti-acetamiprid monoclonal antibody to 0.6 pg/mL in
PBST.[1][2]

Secondary Antibody Solution: Dilute the goat anti-mouse-HRP antibody 1:2500 in PBST.[1]
[2]

Chemiluminescent Substrate: Prepare according to the manufacturer's instructions.

Assay Procedure
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Plate Preparation

Coat plate with ACE-BSA (0.4 ug/mL)

Incubate overnight at 4°C

Wash plate 3 times with PBST

Block with 5% skim milk for 2h at 37°C

Wash plate 3 times with PBST

Competiti: 'e Reaction

Add 50 pL of standard or sample

Add 50 pL of anti-ACE mAb (0.6 pg/mL)

Incubate for 30 min at 37°C

Wash plate 3 times with PBST

ction
\

Add 100 pL of secondary Ab-HRP (1:2500)

Incubate for 30 min at 37°C

Wash plate 5 times with PBST

Add 100 pL of chemiluminescent substrate

Incubate for 20 min at 37°C

Read luminescence

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the acetamiprid ic-CLEIA.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1664982?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Coating: Add 100 pL of the coating antigen solution (0.4 pg/mL ACE-BSA) to each well of a
96-well microtiter plate. Incubate overnight at 4°C.

Washing: Discard the coating solution and wash the plate three times with PBST.
Blocking: Add 200 pL of blocking buffer to each well and incubate for 2 hours at 37°C.
Washing: Discard the blocking buffer and wash the plate three times with PBST.

Competitive Reaction: Add 50 pL of acetamiprid standard solution or sample extract to each
well, followed by 50 pL of the primary antibody solution (0.6 pug/mL anti-ACE mAb). Incubate
for 30 minutes at 37°C.[1][2]

Washing: Discard the solution and wash the plate three times with PBST.

Secondary Antibody Incubation: Add 100 pL of the diluted secondary antibody-HRP
conjugate (1:2500) to each well. Incubate for 30 minutes at 37°C.

Washing: Discard the secondary antibody solution and wash the plate five times with PBST.

Chemiluminescent Detection: Add 100 pL of the chemiluminescent substrate to each well.
Incubate for 20 minutes at 37°C in the dark.[1][2]

Measurement: Measure the relative light units (RLU) using a chemiluminescence microplate
reader.

Data Analysis

Calculate the average RLU for each standard and sample.

Calculate the percent binding (B/Bo) for each standard and sample using the following
formula: B/Bo (%) = (RLU of standard or sample / RLU of zero standard) x 100

Plot a standard curve of B/Bo versus the logarithm of the acetamiprid concentration.

Determine the concentration of acetamiprid in the samples by interpolating their B/Bo values
on the standard curve.
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Sample Preparation

The established ic-CLEIA has been successfully applied to the detection of acetamiprid
residues in vegetable samples such as Chinese cabbage and cucumber.[1][2] A simple
extraction and dilution procedure is sufficient to minimize matrix effects. The average recovery
rates in these vegetables were found to be between 82.7% and 112.2%, with a coefficient of
variation lower than 9.19%.[1][2] These results show a high correlation with those obtained by
high-performance liquid chromatography (HPLC), indicating good accuracy and reliability of the
ic-CLEIA method.[1][2]

Conclusion

The indirect competitive chemiluminescence enzyme immunoassay provides a sensitive, rapid,
and reliable method for the quantitative detection of acetamiprid in various samples. Its simple
pretreatment and detection process make it suitable for high-throughput screening of
acetamiprid residues.[1][2] The detailed protocols and performance data presented in these
application notes serve as a valuable resource for researchers and scientists working on
pesticide analysis and food safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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